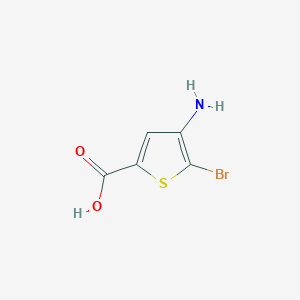

4-Amino-5-bromo-2-thiophenecarboxylic acid

Vue d'ensemble

Description

The compound of interest, 4-Amino-5-bromo-2-thiophenecarboxylic acid, is a derivative of thiophene, which is a heterocyclic compound that has been extensively studied due to its potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss 4-Amino-5-bromo-2-thiophenecarboxylic acid, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step reactions and the use of catalysts. For instance, the synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives employs ruthenium-catalyzed cycloaddition, indicating the potential for metal-catalyzed reactions in constructing thiophene-containing compounds . Similarly, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which suggests that the Gewald reaction could be a viable pathway for synthesizing 4-Amino-5-bromo-2-thiophenecarboxylic acid .

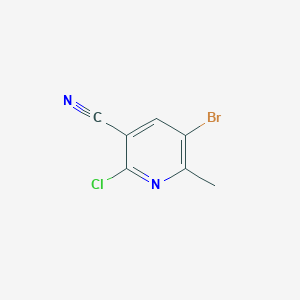

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester was elucidated using these methods, providing detailed information about the arrangement of atoms and the geometry of the molecule . This suggests that a similar approach could be used to determine the molecular structure of 4-Amino-5-bromo-2-thiophenecarboxylic acid.

Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions, including cross-coupling reactions, as demonstrated by the synthesis of a surfactant containing a benzene ring and a thiophene derivative using a copper-catalyzed reaction . This indicates that 4-Amino-5-bromo-2-thiophenecarboxylic acid may also be amenable to such reactions, potentially allowing for the introduction of additional functional groups or the formation of more complex molecules.

Physical and Chemical Properties Analysis

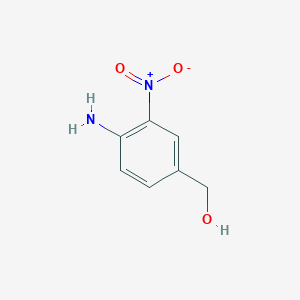

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, the presence of substituents on the thiophene ring can affect properties such as solubility, melting point, and biological activity. The antimicrobial activity of novel Schiff bases derived from a thiophene compound highlights the potential for biological applications of these molecules . Additionally, the formation of cocrystals and salts with other compounds can lead to new materials with unique properties, as seen with 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine .

Applications De Recherche Scientifique

Applications in Chemical Synthesis and Molecular Studies

4-Amino-5-bromo-2-thiophenecarboxylic acid has been utilized in various chemical syntheses and molecular studies. For instance, its derivatives have been synthesized for potential uses in photodynamic therapy, with properties like high singlet oxygen quantum yield making them suitable as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). Additionally, it has been used in the synthesis of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties, which exhibit promising antibacterial and antifungal activities (Mabkhot et al., 2017).

Potential in Corrosion Inhibition

Research has also explored the use of derivatives of 4-Amino-5-bromo-2-thiophenecarboxylic acid in corrosion inhibition. For instance, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, a derivative, was found to be effective in inhibiting the corrosion of mild steel in corrosive environments (Al-amiery et al., 2020).

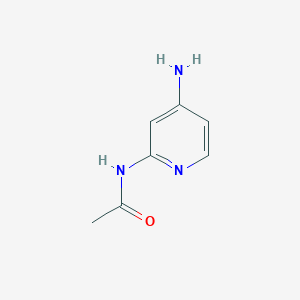

Role in Pharmacological Studies

In pharmacological studies, derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, compounds starting from isonicotinic acid hydrazide have shown significant antimicrobial properties (Bayrak et al., 2009).

Safety And Hazards

The safety information available indicates that 4-Amino-5-bromo-2-thiophenecarboxylic acid may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for the use of 4-Amino-5-bromo-2-thiophenecarboxylic acid could include further exploration of its potential as a DAO inhibitor . Additionally, its use as an intermediate in the synthesis of other compounds suggests potential applications in the development of new chemical entities .

Propriétés

IUPAC Name |

4-amino-5-bromothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRQBYVIMZIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70527618 | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-bromo-2-thiophenecarboxylic acid | |

CAS RN |

89499-42-3 | |

| Record name | 4-Amino-5-bromo-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89499-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-bromothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70527618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)